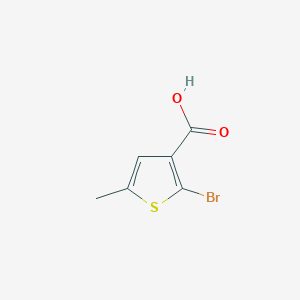

2-Bromo-5-methylthiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

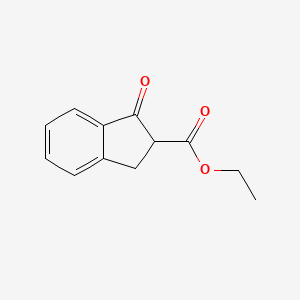

2-Bromo-5-methylthiophene-3-carboxylic acid (2-Br-5-Me-3-COOH) is an organic compound and a member of the thiophene carboxylic acid family. It is a colorless solid with a molecular formula of C6H5BrOSO2H. 2-Br-5-Me-3-COOH has a variety of applications in scientific research, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes and other proteins. The compound has also been studied for its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Electronic Materials

2-Bromo-5-methylthiophene-3-carboxylic acid is utilized in the synthesis of organic electronic materials. For instance, selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes. This process aids in the facile preparation of functional materials for electronic applications (Vamvounis & Gendron, 2013).

Preparation of Functional Heteroaromatics

The compound is involved in the preparation of functional heteroaromatics, such as in palladium-catalysed direct heteroarylations. This process uses esters as blocking groups, facilitating the formation of biheteroaryls and preventing the formation of dimers or oligomers (Fu, Zhao, Bruneau, & Doucet, 2012).

Synthesis of Carboxylic Acid Derivatives

It is also used in the synthesis of carboxylic acid derivatives. For instance, the reaction of bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids results in 5'-bromo derivatives, which are further converted to esters of di- and quaterthiophene dicarboxylic acids. This method allows the synthesis of complex carboxylic acid structures (Kostyuchenko et al., 2018).

Electropolymerization Studies

The compound is involved in electropolymerization studies. Terthiophene-3'-carboxylic acid, a derivative, is prepared for use in the synthesis of functionalized polyterthiophenes, demonstrating potential in electrochromic and conducting polymers (Lee, Shim, & Shin, 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-5-methylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMYKWBJZZTINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455841 |

Source

|

| Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221061-14-9 |

Source

|

| Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

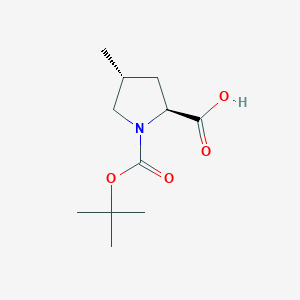

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)